molecular formula C11H8FNO3 B1453695 [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-37-6

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Cat. No. B1453695
M. Wt: 221.18 g/mol
InChI Key: ZVHVHPPPJAWTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid” is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . It is also known as 3-Isoxazoleacetic acid, 5-(4-fluorophenyl)- .

Scientific Research Applications

Isoxazoline Derivatives in Medicinal Chemistry

Isoxazoline derivatives, including compounds related to [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, have demonstrated significant biological and medicinal properties. These derivatives are pivotal intermediates for synthesizing various heterocycles and possess considerable biological activities. Their applications span across multiple domains, including serving as potent antioxidants. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones showcases the versatility of isoxazoline derivatives in creating compounds with potential antioxidant evaluation, indicating their substantial role in medicinal chemistry and drug development (Laroum, Boulcina, Bensouici, & Debache, 2019).

Isoxazoline Compounds as Anticancer Agents

Isoxazoline-containing natural products have been identified as crucial entities in anticancer drug research. Their structure-activity relationship and the influence of stereochemical aspects on anticancer activity are areas of active investigation. This review highlights the importance of isoxazoline derivatives in natural sources, their isolation, and their potential as anticancer agents, offering insights into the development of novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).

Isoxazolin-5-one and 3-Nitropropanoic Acid-derived Natural Products

The review on isoxazolin-5-one and 3-nitropropanoic acid-derived natural products provides an in-depth look at compounds found in plants, insects, bacteria, and fungi. These compounds, particularly those from legumes and leaf beetles, have been synthesized and studied for their toxicity and biological activity. This research opens avenues for understanding the biological importance of these compounds and exploring their potential therapeutic uses (Becker, Pasteels, Weigel, Dahse, Voigt, & Boland, 2017).

properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHVHPPPJAWTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.